molecular formula C4H4N2 B050134 Pyrazine CAS No. 290-37-9

Pyrazine

Cat. No. B050134
CAS RN: 290-37-9
M. Wt: 80.09 g/mol
InChI Key: KYQCOXFCLRTKLS-UHFFFAOYSA-N
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Description

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂. It is a symmetrical molecule with a six-membered ring structure containing two nitrogen atoms at opposite positions. This compound is known for its distinct odor and is found in various natural and synthetic products. It plays a significant role in the flavor and fragrance industry, as well as in pharmaceuticals and agriculture .

Mechanism of Action

The mechanism of action of pyrazine varies depending on its application. For instance, in the case of pyrazinamide (a this compound derivative used to treat tuberculosis), the compound is converted to pyrazinoic acid by the enzyme pyrazinamidase. Pyrazinoic acid then interferes with fatty acid synthase I, disrupting the synthesis of fatty acids necessary for the growth and replication of Mycobacterium tuberculosis .

Future Directions

Pyrazine and its derivatives have shown potential therapeutic value, including several clinically used agents . They possess interesting reactivity profiles that have been on display in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs . These incredible heterocycles offer promise in medicine .

Biochemical Analysis

Biochemical Properties

Pyrazines are important class of pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .

Cellular Effects

Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . In recent years, numerous advancements have taken place to explore their synthetic pathway and biological activities .

Molecular Mechanism

This compound is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives are biologically active compounds . The structure, biological activity, and mechanism of natural product derivatives containing this compound fragments reported from 2000 to September 2023 were reviewed . Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .

Temporal Effects in Laboratory Settings

The number and the positions of the this compound rings greatly influence the molecular packing in crystals and hence the intermolecular electronic coupling .

Transport and Distribution

The number and the positions of the this compound rings greatly influence the molecular packing in crystals and hence the intermolecular electronic coupling . This suggests that the structure of this compound could influence its distribution within cells and tissues.

Subcellular Localization

A fluoro-pyrazine-bridged donor–acceptor-donor fluorescent probe (T-FP-T) showed clear and bright spots in the cytoplasm, but not with Mitotracker red, Lysotracker red and Peroxisome Labeling dye . This suggests that this compound and its derivatives may localize to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazine can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced through the reaction of ammonia with 1,2-dicarbonyl compounds or via the oxidation of piperazine . These methods are scalable and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Pyrazine is part of a family of heterocyclic compounds that include:

    Pyridine: Contains one nitrogen atom in the ring.

    Pyrimidine: Contains two nitrogen atoms at positions 1 and 3.

    Pyridazine: Contains two nitrogen atoms at positions 1 and 2.

    Piperazine: A saturated analog of this compound

Uniqueness of this compound

This compound’s symmetrical structure and the positioning of nitrogen atoms confer unique chemical properties, making it less basic than pyridine, pyridazine, and pyrimidine . This distinct structure allows for diverse chemical reactivity and a wide range of applications in various fields.

properties

IUPAC Name

pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQCOXFCLRTKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
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DSSTOX Substance ID

DTXSID8049410
Record name Pyrazine
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Molecular Weight

80.09 g/mol
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Physical Description

Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour
Record name Pyrazine
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

115.00 to 116.00 °C. @ 760.00 mm Hg
Record name Pyrazine
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Solubility

freely soluble in water, organic solvents, very soluble (in ethanol)
Record name Pyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS RN

290-37-9
Record name Pyrazine
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Record name Pyrazine
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Melting Point

54 - 56 °C
Record name Pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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